![molecular formula C17H14N4O2S B2791797 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 671199-19-2](/img/structure/B2791797.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazoloquinoline derivatives, which are known for their diverse biological activities.
作用机制
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication and transcription pathways . By intercalating into the DNA, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is cell death , particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of DNA replication and transcription processes caused by the compound’s intercalation into the DNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.
Introduction of Thioether Group: The thiolation reaction is carried out using thiolating agents such as thiourea or thiols in the presence of a suitable catalyst.
Acetamide Formation: The final step involves the acylation of the intermediate with furan-2-ylmethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinoline ring or the acetamide group, potentially leading to the formation of amines or reduced heterocycles.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoline ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced heterocycles.
科学研究应用
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds also exhibit DNA intercalation properties and have been studied for their anticancer activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These derivatives are known for their potential as PCAF inhibitors with anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is unique due to its specific structural features, which combine the triazoloquinoline core with a thioether and acetamide functionalities
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAJEUCKCCBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

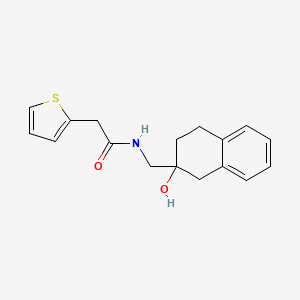
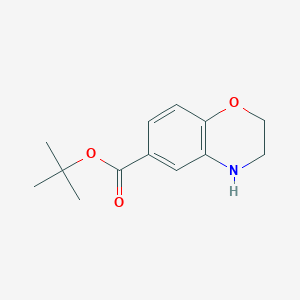
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2791720.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
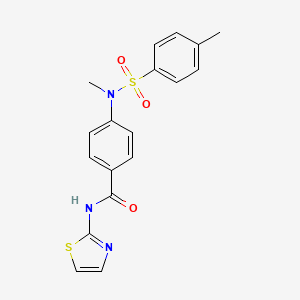
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)
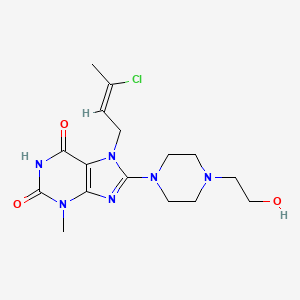
![ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
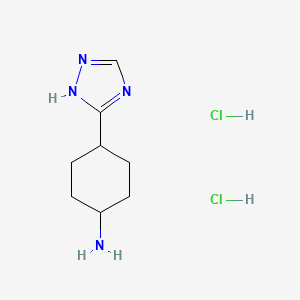
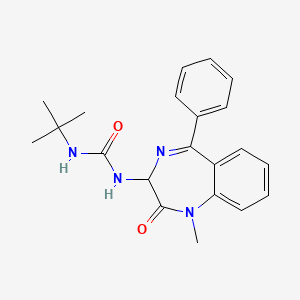
![4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2791735.png)
